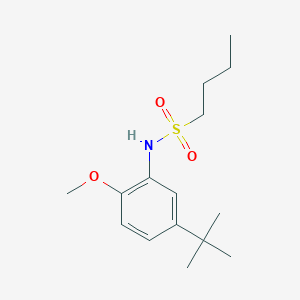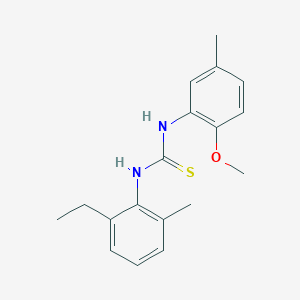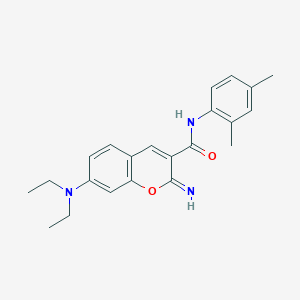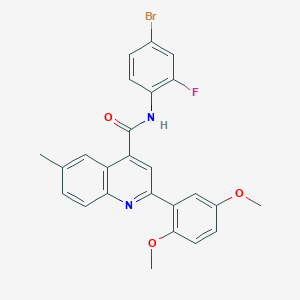![molecular formula C18H18N2O2S B4626825 N-[3-cyano-5-methyl-4-(4-methylphenyl)-2-thienyl]tetrahydro-2-furancarboxamide](/img/structure/B4626825.png)
N-[3-cyano-5-methyl-4-(4-methylphenyl)-2-thienyl]tetrahydro-2-furancarboxamide
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of derivatives similar to N-[3-cyano-5-methyl-4-(4-methylphenyl)-2-thienyl]tetrahydro-2-furancarboxamide often involves multicomponent reactions, where various precursors are combined to form complex molecules. For instance, oxidative cyclization techniques using manganese(III) acetate have been employed to synthesize cyano-2,3-dihydrofuran-3-carboxamides from 3-oxopropanenitriles and unsaturated amides, showcasing the versatility of synthetic approaches in accessing furan and thiophene derivatives with significant functional group diversity (Burgaz, Yılmaz, Pekel, & Öktemer, 2007).
Molecular Structure Analysis
The molecular structure of such compounds is characterized by X-ray structural analysis, revealing details about the arrangement of atoms and the spatial configuration. The molecular structure studies provide insights into how the structural features impact the compound's reactivity and interactions with biological targets. Although specific studies on N-[3-cyano-5-methyl-4-(4-methylphenyl)-2-thienyl]tetrahydro-2-furancarboxamide's structure were not found, related research on functionalized thieno[2,3-b]pyridines shows the importance of structure in determining activity (Dyachenko, Dyachenko, Dorovatovskii, Khrustalev, & Nenajdenko, 2019).
Chemical Reactions and Properties
Reactivity studies, such as those involving the C-H bond activation and borylation of furans and thiophenes, highlight the chemical versatility and potential for further functionalization of compounds in this class. Such reactions can modify the compound's properties and enhance its utility in various applications (Hatanaka, Ohki, & Tatsumi, 2010).
Physical Properties Analysis
The physical properties, including solubility, melting point, and stability, are crucial for determining the compound's suitability for further development into pharmaceutical agents. These properties are often related to the compound's molecular structure and can influence its behavior in biological systems.
Chemical Properties Analysis
Chemical properties, such as reactivity with different reagents, stability under various conditions, and the potential for undergoing specific reactions, are fundamental aspects of research into compounds like N-[3-cyano-5-methyl-4-(4-methylphenyl)-2-thienyl]tetrahydro-2-furancarboxamide. Studies on related molecules offer insights into how changes in chemical structure can lead to differences in chemical behavior and interactions (Yamagata, Hashimoto, & Yamazaki, 1994).
Wissenschaftliche Forschungsanwendungen
Synthesis and Antiproliferative Activity
Research has explored the synthesis of various thieno and furan derivatives for their potential antiproliferative activity against different cancer cell lines. For instance, the study by Joyce Hung et al. (2014) synthesized thieno[2,3-b]pyridines-2-carboxamides and tested them for their antiproliferative activity, finding significant activity against melanoma and breast cancer cell lines (Hung et al., 2014).
Multicomponent Synthesis
The multicomponent synthesis of functionalized thieno[2,3-b]pyridines has been reported by I. V. Dyachenko et al. (2019), demonstrating an efficient method for generating complex molecules through condensation reactions, which is crucial for the development of pharmacologically active compounds (Dyachenko et al., 2019).
Oxidative Cyclization
E. Burgaz et al. (2007) investigated the oxidative cyclization of 3-oxopropanenitriles with unsaturated amides, leading to 4-cyano-2,3-dihydrofuran-3-carboxamides, highlighting a route to synthesizing furan derivatives that could be relevant for creating materials with unique properties (Burgaz et al., 2007).
PET Imaging Applications
A study by A. Horti et al. (2019) developed a PET radiotracer specific for CSF1R, a microglia-specific marker, indicating the potential use of certain furan derivatives in neuroinflammation imaging and therapeutic monitoring (Horti et al., 2019).
Antimicrobial Activity
Compounds with the thieno and furan moieties have been explored for their antimicrobial properties. For example, Ravindra V. Chambhare et al. (2003) synthesized N-[5-(2-furanyl)-2-methyl-4-oxo-4H-thieno[2,3-d]pyrimidin-3-yl]-carboxamide and related compounds, assessing their antibacterial and antimycobacterial activity, demonstrating significant in vitro activity against various microbial strains (Chambhare et al., 2003).
Enzymatic Polymerization
Yi Jiang et al. (2015) reported on the enzymatic polymerization of Furan-2,5-Dicarboxylic Acid-Based Furanic-Aliphatic Polyamides, suggesting applications in sustainable material development as alternatives to conventional polymers (Jiang et al., 2015).
Eigenschaften
IUPAC Name |
N-[3-cyano-5-methyl-4-(4-methylphenyl)thiophen-2-yl]oxolane-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O2S/c1-11-5-7-13(8-6-11)16-12(2)23-18(14(16)10-19)20-17(21)15-4-3-9-22-15/h5-8,15H,3-4,9H2,1-2H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQIMHCXEXYZOLW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(SC(=C2C#N)NC(=O)C3CCCO3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-cyano-5-methyl-4-(4-methylphenyl)thiophen-2-yl]tetrahydrofuran-2-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[({3-[(cyclopentylamino)carbonyl]-1-ethyl-1H-pyrazol-4-yl}amino)carbonyl]bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B4626747.png)
![N-(2-sec-butyl-5-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6-yl)-2-methylbenzamide](/img/structure/B4626756.png)
![4-benzyl-3-[(3-chlorobenzyl)thio]-5-(4-nitrophenyl)-4H-1,2,4-triazole](/img/structure/B4626771.png)
![N-(4-{[3-(4-methoxyphenyl)-3-oxo-1-propen-1-yl]amino}phenyl)acetamide](/img/structure/B4626791.png)

![3-allyl-5-{3-[(3,4-dichlorobenzyl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4626802.png)
![5-(3-nitrophenyl)-N-{[(4-phenyl-1,3-thiazol-2-yl)amino]carbonothioyl}-2-furamide](/img/structure/B4626808.png)
![N-cyclopropyl-1-[(3-phenylpropyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B4626813.png)
![7-(1H-benzimidazol-1-yl)-2-methyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidine](/img/structure/B4626814.png)
![4-{4-methoxy-3-[(2-methylbenzyl)oxy]benzylidene}-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B4626819.png)
![N-(4-iodo-2-methylphenyl)-4-[methyl(phenylsulfonyl)amino]benzamide](/img/structure/B4626830.png)


